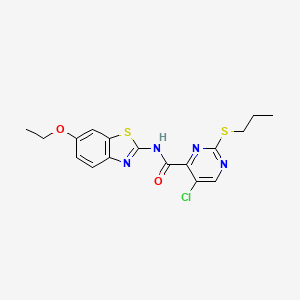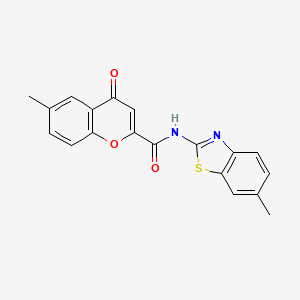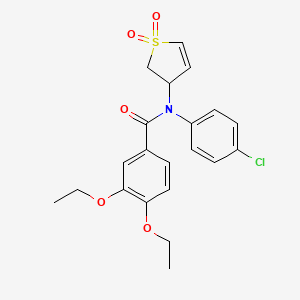![molecular formula C25H20N2OS2 B14993840 4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B14993840.png)
4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a complex organic compound that belongs to the class of thiazoloquinazolines. These compounds are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The unique structure of this compound, which includes a thiazole ring fused to a quinazoline moiety, contributes to its distinctive chemical and biological characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of an o-tolylamine with carbon disulfide and an alkyl halide under basic conditions.
Formation of the Quinazoline Moiety: The quinazoline moiety can be synthesized by the cyclization of an anthranilic acid derivative with an appropriate aldehyde or ketone.
Coupling of the Thiazole and Quinazoline Rings: The final step involves the coupling of the thiazole and quinazoline rings through a nucleophilic substitution reaction, often using a strong base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the best reaction conditions, as well as the use of advanced purification methods such as chromatography and recrystallization.
化学反应分析
Types of Reactions
4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and tolyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antitumor agent.
Medicine: Investigated for its potential therapeutic effects in treating cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in cell proliferation and apoptosis.
Pathways: It can modulate signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of cell death.
相似化合物的比较
Similar Compounds
4,6,7-trisubstituted quinazoline derivatives: These compounds also contain a quinazoline moiety and have been studied for their antitumor activity.
Triazole-pyrimidine hybrids: These compounds have shown neuroprotective and anti-inflammatory properties.
Uniqueness
4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is unique due to its specific combination of a thiazole ring and a quinazoline moiety, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a different set of molecular targets compared to other similar compounds.
属性
分子式 |
C25H20N2OS2 |
|---|---|
分子量 |
428.6 g/mol |
IUPAC 名称 |
3-(2-methylphenyl)-4-[(2-methylphenyl)methyl]-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one |
InChI |
InChI=1S/C25H20N2OS2/c1-16-9-3-5-11-18(16)15-26-23-22(19-12-6-4-10-17(19)2)30-25(29)27(23)21-14-8-7-13-20(21)24(26)28/h3-14H,15H2,1-2H3 |
InChI 键 |
DXDKHWXWZSMKCJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC=CC=C5C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-phenoxyacetamide](/img/structure/B14993781.png)
![2,6-dimethoxy-4-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B14993785.png)

![4-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B14993800.png)
![4-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B14993801.png)
![5-butyl-3-(2-hydroxyphenyl)-4-[4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14993802.png)


![2-(furan-2-yl)-1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-benzimidazole](/img/structure/B14993819.png)
![Methyl {2-[(2-fluorobenzyl)amino]-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate](/img/structure/B14993825.png)
![5-chloro-2-(ethylsulfonyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide](/img/structure/B14993828.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B14993845.png)
